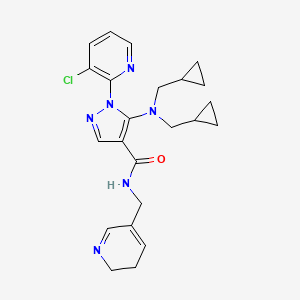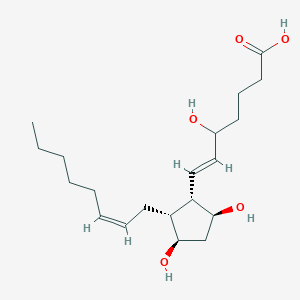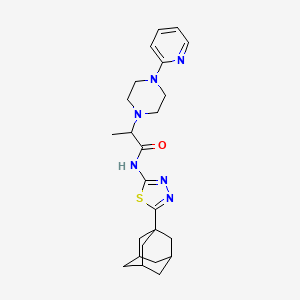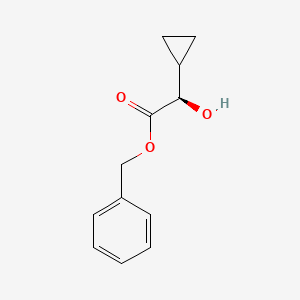
(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Benzyl 2-cyclopropyl-2-hydroxyacetate is an organic compound that features a cyclopropyl group, a hydroxy group, and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-cyclopropyl-2-hydroxyacetate can be achieved through several methods. One common approach involves the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones. This method allows for the preparation of a large diversity of hydroxy-substituted cyclopropanes, which can serve as promising building blocks for the synthesis of various bioactive compounds .
Industrial Production Methods
Industrial production methods for ®-Benzyl 2-cyclopropyl-2-hydroxyacetate typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 2-cyclopropyl-2-hydroxyacetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ester group would yield a primary alcohol.
Scientific Research Applications
®-Benzyl 2-cyclopropyl-2-hydroxyacetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-Benzyl 2-cyclopropyl-2-hydroxyacetate exerts its effects involves interactions with specific molecular targets and pathways. For example, the hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl group can also interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- ®-Benzyl 2-cyclopropyl-2-hydroxypropanoate
- ®-Benzyl 2-cyclopropyl-2-hydroxybutanoate
Uniqueness
®-Benzyl 2-cyclopropyl-2-hydroxyacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, adds rigidity to the molecule, influencing its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
benzyl (2R)-2-cyclopropyl-2-hydroxyacetate |
InChI |
InChI=1S/C12H14O3/c13-11(10-6-7-10)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2/t11-/m1/s1 |
InChI Key |
HBEZCBDGJMYNGS-LLVKDONJSA-N |
Isomeric SMILES |
C1CC1[C@H](C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
C1CC1C(C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


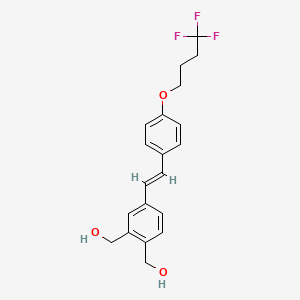
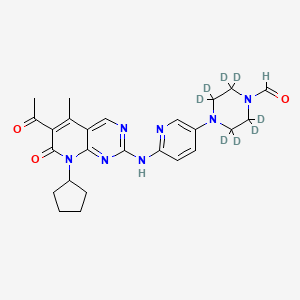
![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)
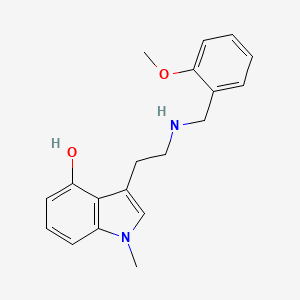

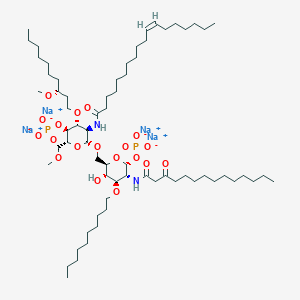
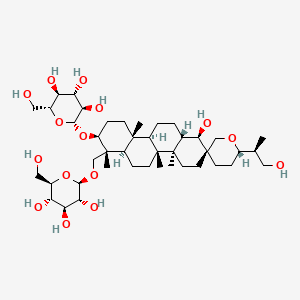

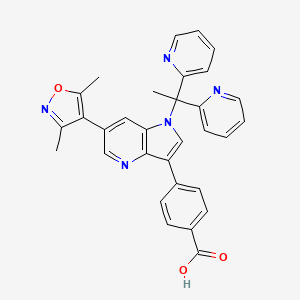
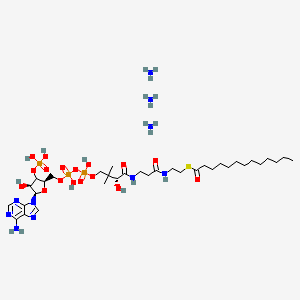
![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
